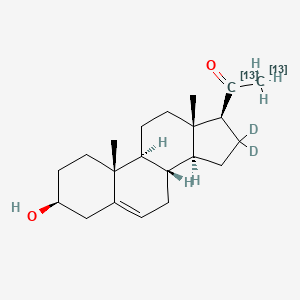

Pregnenolone-13C2,d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pregnenolona-13C2,d2 es una versión etiquetada de la pregnenolona, una hormona esteroide endógena involucrada en la biosíntesis de otras hormonas. Este compuesto se utiliza como un estándar interno marcado con isótopos estables en diversas aplicaciones analíticas, incluyendo la cromatografía líquida-espectrometría de masas (LC/MS) y la cromatografía de gases-espectrometría de masas (GC/MS) para endocrinología, química clínica, pruebas deportivas y métodos de dilución isotópica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Pregnenolona-13C2,d2 implica la incorporación de isótopos estables de carbono (13C) y deuterio (d2) en la molécula de pregnenolona.

Métodos de Producción Industrial

La producción industrial de Pregnenolona-13C2,d2 sigue protocolos estrictos para garantizar una alta pureza y consistencia. El proceso implica el uso de técnicas avanzadas de síntesis orgánica y métodos de purificación, como la cromatografía líquida de alta resolución (HPLC), para aislar y purificar el compuesto marcado. El producto final se proporciona a menudo como una solución en acetonitrilo, adecuada para diversas aplicaciones analíticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Pregnenolona-13C2,d2 experimenta varias reacciones químicas, incluyendo:

Oxidación: Conversión a sulfato de pregnenolona u otros derivados oxidados.

Reducción: Formación de compuestos esteroideos reducidos.

Sustitución: Introducción de grupos funcionales en posiciones específicas en la columna vertebral de esteroides

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes y pH para lograr las transformaciones deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados esteroideos, como el sulfato de pregnenolona, la 17-hidroxi-pregnenolona y otros esteroides funcionalizados. Estos productos se utilizan a menudo en estudios bioquímicos y farmacológicos adicionales .

Aplicaciones Científicas De Investigación

Pregnenolona-13C2,d2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un estándar interno en química analítica para la cuantificación de hormonas esteroides.

Biología: Estudiado por su papel en la esteroidogénesis y sus efectos en diversas vías biológicas.

Medicina: Investigado por sus potenciales efectos terapéuticos y como marcador de diagnóstico para la hiperplasia suprarrenal congénita.

Industria: Utilizado en el desarrollo de productos farmacéuticos y como material de referencia en procesos de control de calidad

Mecanismo De Acción

Pregnenolona-13C2,d2 actúa como un inhibidor específico de la señalización del receptor cannabinoide CB1, inhibiendo los efectos del tetrahidrocannabinol (THC) mediados por los receptores CB1. Puede proteger al cerebro de la intoxicación por cannabis y también activa los canales TRPM3, con una débil activación de los canales TRPM1 . Los objetivos moleculares y las vías implicadas incluyen la modulación de canales iónicos, transportadores y enzimas .

Comparación Con Compuestos Similares

Compuestos Similares

Pregnenolona: La versión no etiquetada de Pregnenolona-13C2,d2, utilizada en aplicaciones similares pero sin el etiquetado de isótopos estables.

Pregnenolona-20,21-13C2-16,16-d2: Otra versión etiquetada de pregnenolona con diferente etiquetado isotópico.

Dehidroepiandrosterona-D5 (DHEA-D5): Una hormona esteroide marcada utilizada en aplicaciones analíticas similares

Unicidad

Pregnenolona-13C2,d2 es única debido a su específico etiquetado isotópico, que permite una cuantificación y seguimiento precisos en estudios analíticos. Este etiquetado proporciona una sensibilidad y precisión mejoradas en la detección y medición de hormonas esteroides en diversas muestras biológicas .

Propiedades

Fórmula molecular |

C21H32O2 |

|---|---|

Peso molecular |

320.5 g/mol |

Nombre IUPAC |

1-[(3S,8S,9S,10R,13S,14S,17S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-17-yl](1,2-13C2)ethanone |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,6D2,13+1 |

Clave InChI |

ORNBQBCIOKFOEO-KXHQNKTISA-N |

SMILES isomérico |

[2H]C1(C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1[13C](=O)[13CH3])C)C)O)[2H] |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)

![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)

![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)

![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)